molecular formula C11H15NO3 B12732247 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one CAS No. 93777-00-5

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one

Cat. No.: B12732247
CAS No.: 93777-00-5
M. Wt: 209.24 g/mol
InChI Key: MMTPCMCJFNWHLO-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one ( 93777-00-5 ) is a synthetic organic compound with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . This cathinone derivative features a propanone backbone substituted with a 3,4-dihydroxyphenyl ring and an ethylamino group, characteristics that define its physicochemical properties and research applications . Its topological polar surface area is approximately 69.6 Ų . As a member of the cathinone class, which are beta-keto analogs of amphetamines, this compound is of significant interest in neuroscience and pharmacology research for studying the structure-activity relationships of monoamine transporter inhibition . The 3,4-dihydroxyphenyl substitution pattern is a key structural motif found in catecholamines, making this compound and its analogs valuable for research into adrenergic signaling pathways . It is strictly intended for research and analytical purposes in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93777-00-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one

InChI

InChI=1S/C11H15NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,12-14H,3H2,1-2H3

InChI Key

MMTPCMCJFNWHLO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

Preparation Methods

Halogenated Ketone Intermediate Preparation

The key intermediate, 1-(3,4-dihydroxyphenyl)-2-halopropan-1-one, is typically synthesized by halogenation of the corresponding phenylpropanone or via oxidation of the appropriate phenylpropane derivative. For example, 1-(3,4-dibenzyloxyphenyl)-2-bromoethanone can be prepared and subsequently debenzylated to yield the free dihydroxy compound.

Nucleophilic Substitution with Ethylamine

The halogenated ketone intermediate undergoes nucleophilic substitution with ethylamine or its derivatives under controlled conditions. This reaction is often performed in anhydrous solvents such as propanol-2, with heating under nitrogen atmosphere to promote substitution and minimize side reactions.

Hydrogenation and Deprotection

If protecting groups (e.g., benzyl ethers) are used on the catechol hydroxyls, catalytic hydrogenation with palladium on carbon is employed to remove these groups, yielding the free dihydroxy compound. This step is carefully monitored by hydrogen uptake to ensure complete deprotection without over-reduction.

Workup and Purification

The reaction mixture is acidified (commonly with hydrochloric acid) to precipitate the hydrochloride salt of the target compound. The solid is filtered, washed, and recrystallized from water or aqueous ethanol to achieve high purity.

Representative Example from Patent Literature

A detailed example from US Patent US3278601A illustrates the preparation:

Step Reagents and Conditions Yield Notes
1. Preparation of 1-(3,4-dibenzyloxyphenyl)-2-bromoethanone Bromination of 1-(3,4-dibenzyloxyphenyl)ethanone Not specified Protects hydroxyl groups as benzyl ethers
2. Reaction with 2-amino-1-phenoxypropane Stirring in anhydrous propanol-2 at 60-65°C under nitrogen 72% Forms 1-(3,4-dibenzyloxyphenyl)-2-(1'-methyl-2'-phenoxyethylamino) ethanone hydrochloride
3. Catalytic hydrogenation Pd/C catalyst in ethanol, hydrogen uptake monitored 56% Debenzylation to yield 1-(3,4-dihydroxyphenyl)-2-(2'-phenoxy-1'-methyl ethylamino) ethanone hydrochloride
4. Acidification and crystallization Addition of 5 N HCl, vacuum distillation, recrystallization 39% Final purification step

This method highlights the use of protecting groups, nucleophilic substitution, and catalytic hydrogenation to achieve the target compound with controlled stereochemistry and purity.

Summary Table of Preparation Steps

Step Number Description Reagents/Conditions Key Outcome Yield Range
1 Halogenation of phenylpropanone Bromine or chlorine source, protected phenol Halogenated ketone intermediate Variable
2 Nucleophilic substitution Ethylamine, anhydrous solvent, heat, inert atmosphere Amino-substituted ketone 70-80% typical
3 Deprotection (if applicable) Pd/C hydrogenation, ethanol, H2 gas Removal of protecting groups 50-60% typical
4 Acidification and crystallization HCl, vacuum distillation, recrystallization Pure hydrochloride salt 35-40% typical

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 211.25 g/mol

Its structure features a phenolic group that contributes to its biological activity, particularly in interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of chalcones and their derivatives, including 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one. Chalcones have been shown to exhibit inhibitory effects against various viruses:

  • Mechanism : The compound interacts with viral proteins, inhibiting their function and preventing viral replication.
  • Case Study : A study involving in silico screening identified several chalcone derivatives as potent inhibitors of the SARS-CoV-2 main protease (M pro). The binding affinity of these compounds was comparable to established antiviral drugs like remdesivir .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens:

  • Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Case Study : In vitro studies revealed that certain chalcone derivatives possess significant antibacterial effects against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Antioxidant Activity

This compound exhibits strong antioxidant properties:

  • Mechanism : It scavenges free radicals and reduces oxidative stress in cells.
  • Case Study : Research indicated that this compound can protect cells from oxidative damage, which is linked to various chronic diseases .

Cancer Treatment

Chalcones have been investigated for their anticancer properties:

  • Mechanism : They induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle regulation.
  • Case Study : A study demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound may also play a role in neuroprotection:

  • Mechanism : It mitigates neuroinflammation and protects neuronal cells from apoptosis.
  • Case Study : Experimental models showed that this compound reduced neurodegeneration markers in conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence pharmacological activity, metabolic stability, and lipophilicity. Below is a comparative analysis of key analogs:

Compound Name Phenyl Substituent Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties References
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one 3,4-Dihydroxy Propane (C3) C₁₁H₁₅NO₃ 210.1124 Polar metabolite of ethylone/N-ethylpentylone; detected via HR-MS at m/z 210.1123. Hydroxyl groups enhance hydrophilicity and phase II metabolism rates.
Ethylone 3,4-Methylenedioxy Propane (C3) C₁₂H₁₅NO₃ 221.26 Controlled substance (Schedule II); methylenedioxy group increases lipophilicity and serotonergic activity. Metabolized to the dihydroxy analog via demethylation.
4-Methylethcathinone 4-Methyl Propane (C3) C₁₂H₁₇NO 191.27 Lower polarity due to methyl substitution; lacks hydroxyl groups, leading to slower renal excretion. Controlled in China under analogue laws.
4-Chloroethylcathinone (4-CEC) 4-Chloro Propane (C3) C₁₁H₁₄ClNO 227.69 Chlorine substituent enhances metabolic stability and µ-opioid receptor affinity. Listed as a controlled substance in China (CAS 14919-85-8).
3,4-Dimethylethcathinone 3,4-Dimethyl Propane (C3) C₁₃H₁₉NO 205.30 Methyl groups increase lipophilicity and CNS penetration. Associated with prolonged stimulant effects.

Alkyl Chain Modifications

Variations in the alkyl chain length alter pharmacokinetics and receptor binding:

Compound Name Alkyl Chain Length Key Metabolic Pathways Receptor Affinity Trends References
N-Ethylpentylone Pentane (C5) Demethylation produces 1-(3,4-dihydroxyphenyl)-2-(ethylamino)pentan-1-one (m/z 238.145). Increased dopamine reuptake inhibition vs. C3 analogs.
Eutylone Butane (C4) Hydroxylation at undetermined positions; retains methylenedioxy group. Balanced serotonin/dopamine release; shorter chain reduces duration of action.

Metabolic and Legal Status

  • Metabolism : The dihydroxy analog is a phase I metabolite of ethylone and N-ethylpentylone, formed via O-demethylation. This process increases polarity, facilitating renal excretion .
  • Regulatory Status: Ethylone, N-ethylpentylone, and 4-CEC are explicitly controlled under international drug laws (e.g., China’s 2018 Analog Control List, UN Convention on Psychotropic Substances) .

Research Findings and Implications

  • Spectroscopic Identification: The compound’s HR-MS/MS profile distinguishes it from analogs via diagnostic ions (e.g., m/z 210.1124) and hydroxyl-related fragmentation patterns .
  • Forensic Relevance: Detection in wastewater (ZWT samples) and biological matrices confirms its utility in monitoring synthetic cathinone use .

Biological Activity

1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one, often referred to as a phenolic compound, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its antioxidant, anti-inflammatory, and anticancer properties. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Chemical Structure C12H17N1O3\text{Chemical Structure }C_{12}H_{17}N_{1}O_{3}

This molecular structure features a dihydroxyphenyl group coupled with an ethylamino moiety, which is crucial for its biological activity.

The biological activity of this compound is mediated through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the phenolic ring enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : The compound exhibits selective cytotoxic effects on various cancer cell lines, notably breast cancer cells (MCF-7).

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, studies have shown that phenolic compounds can effectively reduce oxidative stress markers in cellular models.

CompoundIC50 (µM)Reference
This compound25
Quercetin15
Gallic Acid20

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. In a study involving carrageenan-induced paw edema in rats, the compound demonstrated a significant reduction in inflammation compared to control groups.

Treatment GroupEdema Reduction (%)Reference
Control0
This compound60
Indomethacin70

Anticancer Activity

The cytotoxic effects of the compound against MCF-7 breast cancer cells were assessed using the MTT assay. The results indicated that it had a higher cytotoxic effect than standard chemotherapeutic agents such as Tamoxifen.

CompoundIC50 (µM)Reference
This compound30
Tamoxifen45

Case Studies

Several case studies have highlighted the efficacy of phenolic compounds similar to this compound:

  • Cytotoxicity Study : A study reported that derivatives of phenolic compounds exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that structural modifications can enhance therapeutic efficacy while minimizing toxicity to normal cells .
  • Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in paw edema, indicating its potential as an anti-inflammatory agent .

Q & A

Advanced Research Question

  • pH Sensitivity: The catechol group undergoes deprotonation at physiological pH (7.4), altering solubility and binding kinetics. Buffered solutions (e.g., PBS) are critical for in vitro assays .
  • Thermal Degradation: Elevated temperatures (>40°C) accelerate decomposition; lyophilization or storage at -20°C preserves integrity .
  • Light Sensitivity: UV exposure promotes oxidation; amber glassware and inert atmospheres (N2) are recommended during handling .

What in vivo models are suitable for studying this compound’s neuropharmacological effects?

Advanced Research Question

  • Rodent Models: Self-administration paradigms in rats assess reward potential, while microdialysis measures dopamine release in the nucleus accumbens .
  • Zebrafish (Danio rerio): High-throughput behavioral screens (e.g., locomotor activity) correlate dose-response relationships with cathinone analogs .
  • Tissue Distribution Studies: Radiolabeled analogs (e.g., <sup>14</sup>C) track accumulation in brain, liver, and kidneys via autoradiography .

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